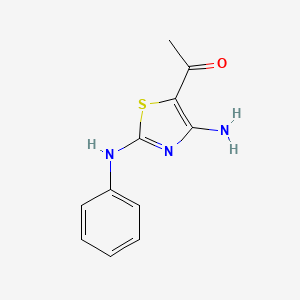

1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

13807-14-2 |

|---|---|

Molecular Formula |

C11H11N3OS |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

1-(4-amino-2-anilino-1,3-thiazol-5-yl)ethanone |

InChI |

InChI=1S/C11H11N3OS/c1-7(15)9-10(12)14-11(16-9)13-8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,14) |

InChI Key |

ZYCCMMGEMIRHJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Thiourea Derivatives

A widely adopted strategy involves the cyclocondensation of 1,3-dicarbonyl compounds with thiourea derivatives. For instance, 3-chloro-2,4-pentanedione reacts with potassium thiocyanate and aniline under solvent-free conditions using silica sulfuric acid as a catalyst. This method achieves a 98% yield within 30 minutes at room temperature, emphasizing its efficiency and alignment with green chemistry principles . The absence of organic solvents reduces environmental impact, while milling facilitates rapid reaction kinetics.

The mechanism proceeds via thiourea formation, followed by nucleophilic attack of the sulfur atom on the α-carbonyl group, culminating in cyclization to form the thiazole core. This approach is particularly advantageous for scalability due to its short reaction time and high purity of the product .

Microwave-Assisted Synthesis in Aqueous Media

Microwave irradiation has emerged as a cornerstone for accelerating thiazole synthesis. A catalyst-free protocol employs polyethylene glycol (PEG)-400 and water as a green solvent system. Heating at 80–85°C under microwave irradiation (300 W) for 28–32 minutes yields 84–89% of the target compound . This method eliminates toxic α-haloketones, which are traditionally required for thiazole ring formation, thereby enhancing safety and sustainability.

Key advantages include:

-

Reduced energy consumption due to rapid heating.

-

Simplified work-up facilitated by the aqueous medium.

-

Broad substrate tolerance , accommodating electron-donating and electron-withdrawing groups on the aniline moiety .

Multi-Step Functionalization via Enaminone Intermediates

A more complex route involves the preparation of enaminone intermediates, which are subsequently reacted with phenylguanidines. Starting from ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, the methylamino group is masked as a tert-butoxycarbonate to prevent interference in subsequent reactions . Alkylation with cyanomethanide introduces the cyano group, followed by DMF–dimethylacetal (DMF–DMA) treatment to form the enaminone.

Critical considerations include:

-

The necessity to avoid sodium cyanide due to its high toxicity, favoring the DMF–DMA route .

-

Use of low-temperature conditions (−78°C) for LDA-mediated alkylations to ensure regioselectivity .

-

Final cyclization under microwave irradiation with phenylguanidines to form the pyrimidine-thiazole hybrid structure .

This method, while synthetically versatile, requires meticulous handling of air-sensitive reagents and multi-step purification, limiting its industrial applicability.

NBS-Mediated One-Pot Sequential Synthesis

A novel one-pot approach utilizes N-bromosuccinimide (NBS) to mediate sequential bromination and nucleophilic substitution. Reacting 1,3-dicarbonyl compounds with mercaptonitrile salts under mild conditions generates multifunctionalized thiazoles in high yields . For example, bromination of 1-cyclopropylethanone followed by reaction with 1-methylthiourea yields 4-cyclopropylthiazole derivatives, which are acetylated to introduce the ethanone moiety .

This method’s strengths lie in:

-

Operational simplicity , avoiding isolation of intermediates.

-

Functional group compatibility , enabling diverse substitutions at the 4-position of the thiazole ring .

Bromination-Cyanide Substitution Pathway

An alternative pathway involves bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone, followed by cyanide substitution. However, this method is less favored due to the requirement for toxic sodium cyanide and the generation of hazardous waste . Despite its historical relevance, modern protocols prioritize safer alternatives, such as the DMF–DMA-mediated enaminone formation discussed earlier.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Oxidation Reactions

The ethanone group undergoes oxidation under acidic or basic conditions to form carboxylic acid derivatives.

This reaction is critical for modifying the compound’s hydrophilicity in drug design.

Nucleophilic Substitution

The amino and phenylamino groups participate in substitution reactions with electrophiles.

Microwave-assisted substitution with phenylguanidines yields pyrimidine derivatives (e.g., compound 27a–l ), which show CDK9 inhibition .

Condensation Reactions

The ketone moiety reacts with hydrazines and amines to form Schiff bases or heterocycles.

| Reagent | Product | Biological Activity |

|---|---|---|

| Hydrazine hydrate | 5-(1-Hydrazonoethyl)thiazole derivative | Anticonvulsant (ED₅₀ = 18.4 mg/kg) |

| Aryl aldehydes | Schiff base analogs | Anticancer (IC₅₀ = 10–30 µM) |

For example, condensation with 4-methoxyphenyl hydrazine produces 1 (4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide), a potent anticonvulsant .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Microwave irradiation with enaminones generates pyrimidine derivatives (e.g., 27a–l ), which inhibit CDK2/CDK9 kinases .

Biological Interaction Mechanisms

Reaction products demonstrate target-specific bioactivity:

| Derivative | Target | Mechanism | Reference |

|---|---|---|---|

| N-Acylated 2-amino-thiazoles | DNA topoisomerase II | Intercalation and strand breakage | |

| Pyrimidine hybrids (27a–l ) | CDK9 kinase | ATP-competitive inhibition (IC₅₀ < 50 nM) |

For instance, compound 19 (N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamide) induces apoptosis in A549 lung cancer cells .

Stability and Side Reactions

The compound degrades under harsh conditions:

Scientific Research Applications

Pharmaceutical Development

This compound serves as a significant building block in the synthesis of various pharmaceuticals. Its thiazole ring structure contributes to biological activity, making it valuable for developing drugs targeting bacterial infections and other diseases.

Case Studies in Pharmaceutical Applications

- Antimicrobial Activity : Research has shown that derivatives of thiazole compounds exhibit potent antimicrobial properties. For instance, studies have demonstrated that thiazole-based compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents .

- Anticonvulsant Properties : Thiazole derivatives have been evaluated for anticonvulsant activity. A study reported that certain thiazole-integrated compounds displayed significant anticonvulsant effects in animal models, indicating their potential for treating epilepsy .

Agricultural Chemicals

1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone is also utilized in formulating agrochemicals. Its incorporation into pesticides and herbicides enhances their efficacy by improving stability and effectiveness against pests.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy | Reference |

|---|---|---|---|

| Thiazole Derivative A | Pesticide | High | |

| Thiazole Derivative B | Herbicide | Moderate |

Biochemical Research

In biochemical research, this compound is employed to study enzyme inhibition and metabolic pathways. Its ability to interact with specific biological targets provides insights into various metabolic processes.

Research Findings

- Enzyme Inhibition : Studies indicate that thiazole derivatives can inhibit specific enzymes involved in metabolic pathways, which may have implications for diseases like cancer and diabetes .

- Metabolic Insights : Research utilizing thiazole compounds has led to a better understanding of metabolic disorders by elucidating the interactions between these compounds and metabolic enzymes .

Material Science

The compound is explored in material science for developing novel materials, particularly polymers with enhanced properties such as durability and environmental resistance.

Applications in Material Science

- Polymer Development : Thiazole-containing polymers have been synthesized, demonstrating improved mechanical properties and resistance to environmental degradation .

- Nanocomposites : Research has indicated that incorporating thiazole compounds into nanocomposites can enhance thermal stability and electrical conductivity, making them suitable for advanced applications .

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

Substitution at Position 2

- Pyridylamino vs. Phenylamino: Replacement of phenylamino with pyridylamino (e.g., 1-(4-methyl-2-(2-pyridylamino)thiazol-5-yl)ethanone) introduces a heterocyclic amine, enhancing interactions with kinase ATP-binding pockets. This modification is critical in compounds targeting c-Met kinase for anticancer activity .

- 4-Aminophenyl Substitution: The 4-aminophenyl group in 1-(4-methyl-2-(4-aminophenyl)thiazol-5-yl)ethanone improves solubility via hydrogen bonding, making it more suitable for aqueous formulations in antimicrobial applications .

Modifications at Position 5

- Bromination: Brominated derivatives like 1-(4-(bromomethyl)-2-(methylamino)thiazol-5-yl)ethanone serve as intermediates for further functionalization, enabling click chemistry or cross-coupling reactions .

- Trifluoromethyl (CF₃) Groups: The CF₃ group in 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethanone enhances electron-withdrawing effects, improving metabolic stability and binding affinity in enzyme inhibitors .

Physicochemical Properties

Table 3: Melting Points and Solubility

- Solubility Trends: Phenylamino and pyridylamino analogs exhibit moderate solubility in DMSO (0.5–1.0 mg/mL), while CF₃-substituted derivatives show improved solubility in ethanol due to polar interactions .

- Thermal Stability : Higher melting points in trifluoromethyl derivatives (254–256°C) suggest stronger crystal packing forces compared to naphthyl-substituted analogs (192–194°C) .

Biological Activity

1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by data from recent studies and case reports.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an amino group and a phenylamino moiety. Its chemical structure can be represented as follows:

This structure is essential for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

This compound has shown significant anticancer properties in various studies. A notable study demonstrated its effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.5 |

| HepG2 | 2.3 |

| HCT-116 | 4.0 |

These results suggest that the compound may induce apoptosis through mechanisms involving the Bcl-2 protein family, which is crucial for regulating cell death pathways .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, studies have reported that similar thiazole compounds possess significant activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

These findings highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the phenyl or thiazole rings can significantly impact biological activity. For example, substituents on the phenyl ring have been shown to enhance anticancer potency, while certain groups may improve selectivity against specific cancer types or microbial strains .

Case Studies

- Anticancer Efficacy : A recent study evaluated a series of thiazole derivatives, including this compound, against various cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity compared to their counterparts with electron-withdrawing groups .

- Antimicrobial Testing : Another study focused on testing the antimicrobial efficacy of thiazole derivatives against clinical isolates of E. coli. The findings suggested that modifications to the thiazole ring could lead to improved antimicrobial activity, making these compounds suitable candidates for further development .

Q & A

Q. What are the established synthetic routes for 1-(4-Amino-2-(phenylamino)thiazol-5-yl)ethanone, and how do reaction conditions influence yield and purity?

The compound is synthesized via [2+3]-cyclocondensation reactions using thiourea derivatives and dielectrophilic reagents like 2-chloroacetylacetone. Key steps include:

- S,N-binucleophile preparation : 1-(pyridin-2-yl)thiourea reacts with 2-chloroacetylacetone under reflux to form the thiazole core .

- Functionalization : Post-cyclization modifications, such as [2+2] or [3+2] additions, introduce substituents (e.g., fluorophenyl groups) .

- Optimization : Yields (43–78%) depend on catalysts (e.g., LiCl), solvents (ethanol, DMF), and temperature control. Purification involves column chromatography (petroleum ether/EtOAc gradients) or recrystallization .

Q. How is structural characterization of this compound performed, and what analytical techniques validate its purity?

- 1H/13C NMR : Confirms substituent positions and hydrogen environments (e.g., δ 10.76 ppm for NH in ) .

- HRMS : Validates molecular weight (e.g., m/z 326.0957 for [M+H]+ in ) .

- Melting Point : Consistency across batches (e.g., 194–196°C) indicates purity .

- Elemental Analysis : Matches calculated C, H, N, S percentages .

Advanced Research Questions

Q. What in vitro and in silico methodologies are used to evaluate its antitumor activity and kinase inhibition?

- In vitro assays :

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC50 values for MCF-7 breast cancer cells) .

- Kinase inhibition : Screens against CDK9, c-Met, and PI3Kα using enzymatic assays .

- In silico tools :

- Molecular docking : Predicts binding to Rab7b or CDK9 active sites (e.g., PyMOL/AutoDock) .

- ADME/Tox prediction : Uses admetSAR to assess bioavailability and toxicity risks .

Q. How do structural modifications (e.g., substituent variations) impact its biological activity and selectivity?

- Substituent effects :

- Electron-withdrawing groups (e.g., -Cl, -CF3) enhance kinase inhibition (e.g., 35 in vs. 34) .

- Hybrid molecules : Pyridine-thiazole hybrids () improve selectivity for CDK9 over off-target kinases .

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Experimental variables : Cell line heterogeneity (e.g., MCF-7 vs. HCT-116), assay protocols (MTT vs. ATP-based), and compound solubility in DMSO/PBS affect results .

- Dose-response validation : Repeating assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., dasatinib) minimizes variability .

Q. What strategies optimize bioavailability and reduce toxicity for in vivo applications?

- Prodrug design : Esterification of ketone groups improves aqueous solubility (e.g., ethyl carboxylate derivatives in ) .

- Toxicity mitigation : Substituents like 3,4,5-trimethoxybenzoyl reduce hepatotoxicity (predicted via admetSAR) while maintaining potency .

Methodological Guidance

Q. How to design a computational workflow for predicting binding modes and selectivity?

- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK9 vs. CDK2) .

- Docking parameters : Use flexible side-chain modeling and solvation corrections (e.g., GBSA in AMBER) .

- Validation : Compare docking scores with experimental IC50 values (e.g., Pearson correlation >0.7) .

Q. What experimental controls are critical in kinase inhibition assays?

- Positive controls : Use known inhibitors (e.g., dabrafenib for B-Raf) to validate assay sensitivity .

- Negative controls : Include DMSO vehicle and kinase-dead mutants to rule out nonspecific effects .

Data Interpretation

Q. How to reconcile discrepancies between in silico ADME predictions and experimental pharmacokinetics?

- Limitations of models : admetSAR may underestimate blood-brain barrier permeability for rigid thiazole scaffolds. Validate with in vitro Caco-2 permeability assays .

- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) identifies cytochrome P450 liabilities not predicted computationally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.